Verucopeptin

Description

Properties

IUPAC Name |

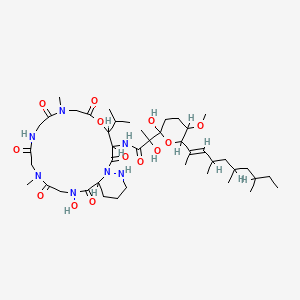

2-hydroxy-N-(17-hydroxy-8,14-dimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl)-2-[2-hydroxy-5-methoxy-6-[(E)-4,6,8-trimethyldec-2-en-2-yl]oxan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H73N7O13/c1-12-26(4)18-27(5)19-28(6)20-29(7)38-31(61-11)15-16-43(59,63-38)42(8,58)41(57)46-36-37(25(2)3)62-35(54)24-48(10)33(52)21-44-32(51)22-47(9)34(53)23-49(60)39(55)30-14-13-17-45-50(30)40(36)56/h20,25-28,30-31,36-38,45,58-60H,12-19,21-24H2,1-11H3,(H,44,51)(H,46,57)/b29-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTLLLGZSOKVRF-ZTKZIYFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)CC(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)CC(C)CC(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)CN(C(=O)CNC(=O)CN(C(=O)CN(C(=O)C3CCCNN3C2=O)O)C)C)C(C)C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H73N7O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Verucopeptin: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura verrucosospora

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verucopeptin, a novel cyclodepsipeptide with potent antitumor activity, was first isolated from the fermentation broth of the actinomycete Actinomadura verrucosospora strain Q886-2. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound, including detailed experimental protocols. Furthermore, it summarizes the key physico-chemical and biological properties of the compound and elucidates its mechanism of action as a dual inhibitor of vacuolar H+-ATPase (v-ATPase) and mammalian target of rapamycin complex 1 (mTORC1) signaling. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Discovery and Biological Activity

This compound was identified as a new antitumor antibiotic with significant in vivo activity against B16 melanoma.[1] It is produced by Actinomadura verrucosospora, a Gram-positive bacterium belonging to the order Actinomycetales.[1] Subsequent studies have revealed that this compound exhibits a broad range of biological activities, including potent cytotoxicity against various cancer cell lines. This has led to its rediscovery in screening assays targeting the hypoxia-inducible factor-1 (HIF-1). Further investigations have demonstrated its efficacy against multidrug-resistant (MDR) cancer cells.[2]

Fermentation of Actinomadura verrucosospora

The production of this compound is achieved through submerged fermentation of Actinomadura verrucosospora strain Q886-2. While the complete, detailed fermentation protocol from the original discovery is not publicly available in full, a scaled-up fermentation has been described.

Experimental Protocol: Seed and Production Culture (Based on available data)

A two-stage fermentation process is typically employed for the production of secondary metabolites from actinomycetes.

-

Seed Culture: A vegetative culture of Actinomadura verrucosospora Q886-2 is initiated by inoculating a suitable seed medium with spores or a mycelial suspension. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

-

Production Culture: After a sufficient incubation period (typically 2-3 days), a portion of the seed culture is used to inoculate a larger volume of production medium. A scaled-up fermentation of 20 liters has been reported to yield 1.8 grams of this compound, indicating a yield of approximately 90 mg/L.[3] The production culture is incubated for an extended period (typically 5-10 days) to allow for the biosynthesis and accumulation of this compound.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on standard methods for isolating cyclodepsipeptides from actinomycete cultures.

Experimental Protocol: Extraction and Chromatography

-

Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the lipophilic this compound from the aqueous phase. The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of chloroform and methanol. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Preparative HPLC: The this compound-containing fractions are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water or a buffer. This step is crucial for obtaining highly pure this compound.

Diagram of the this compound Isolation Workflow

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Elucidation and Physico-Chemical Properties

The structure of this compound was determined through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical degradation studies.[4] It is a 19-membered cyclodepsipeptide, structurally related to azinothricin and A83586C.[4]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₅₁H₇₂N₂O₂₀ | [5] |

| Yield from Fermentation | ~90 mg/L (from a 20 L scale) | [3] |

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum provides detailed information about the chemical environment of all hydrogen atoms in the molecule, allowing for the determination of its detailed structure and stereochemistry. |

| ¹³C NMR | The carbon-13 NMR spectrum complements the proton NMR data by providing information on the carbon skeleton of the molecule. |

| Mass Spectrometry (ESI-MS) | Electrospray ionization mass spectrometry is used to determine the accurate molecular weight of this compound and to obtain fragmentation patterns that aid in its structural confirmation. |

Note: Specific chemical shift and m/z values from the primary literature are required for a complete data table.

Mechanism of Action: Dual Inhibition of v-ATPase and mTORC1

This compound exerts its potent antitumor activity through a dual mechanism of action, targeting two key cellular components: the vacuolar H+-ATPase (v-ATPase) and the mammalian target of rapamycin complex 1 (mTORC1).

The v-ATPase is a proton pump responsible for acidifying intracellular compartments, such as lysosomes. This acidification is crucial for various cellular processes, including protein degradation and nutrient sensing. mTORC1 is a central regulator of cell growth, proliferation, and metabolism.

This compound inhibits the activity of v-ATPase, leading to a disruption of lysosomal function. This, in turn, leads to the inhibition of mTORC1 signaling. The dual inhibition of these pathways ultimately results in cell growth arrest and apoptosis in cancer cells, particularly in multidrug-resistant cancers.

Diagram of this compound's Signaling Pathway Inhibition

Caption: this compound inhibits v-ATPase and mTORC1, disrupting key cellular processes.

Conclusion

This compound represents a promising natural product with significant potential for the development of novel anticancer therapeutics, particularly for the treatment of multidrug-resistant tumors. This technical guide has provided a comprehensive overview of the discovery, isolation, and characterization of this compound, along with a detailed explanation of its mechanism of action. The provided experimental protocols and data summaries offer a valuable resource for researchers seeking to further investigate and develop this potent antitumor agent. Further research to fully elucidate the fermentation and purification parameters from the original discovery and to expand upon the spectroscopic data will be beneficial for the broader scientific community.

References

- 1. This compound, a new antitumor antibiotic active against B16 melanoma. I. Taxonomy, production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, a new antitumor antibiotic active against B16 melanoma. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Respinomycins A1, A2, B, C and D, a novel group of anthracycline antibiotics. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Verucopeptin: A Technical Guide for Natural Product Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verucopeptin, a structurally complex cyclodepsipeptide of microbial origin, has emerged as a promising natural product scaffold for anticancer drug discovery. Isolated from Actinomadura verrucosospora, this molecule exhibits potent cytotoxic activity against a broad range of cancer cell lines, including those exhibiting multidrug resistance. Its multifaceted mechanism of action, primarily centered on the inhibition of vacuolar H+-ATPase (v-ATPase) and the subsequent disruption of the mTORC1 signaling pathway, presents a unique therapeutic strategy. Furthermore, this compound has been shown to modulate other critical cellular pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of hypoxia-inducible factor 1 (HIF-1). This technical guide provides a comprehensive overview of this compound, detailing its biological activities, mechanism of action, and relevant experimental methodologies to facilitate further research and development.

Introduction

Natural products remain a vital source of novel chemical entities in drug discovery, offering structural diversity and biological activities that are often unparalleled by synthetic libraries.[1][2][3] Cyclodepsipeptides, a class of cyclic peptides containing at least one ester bond, are a particularly rich source of bioactive compounds with a wide array of pharmacological properties.[4] this compound, a pyranylated cyclodepsipeptide, has garnered significant attention for its potent antitumor properties.[5] This document serves as an in-depth technical resource, summarizing the current knowledge on this compound and providing detailed information for researchers in the field.

Biological Activity and Quantitative Data

This compound demonstrates potent cytotoxic and other biological activities across various experimental models. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| K562R | Chronic Myelogenous Leukemia (resistant) | 388 nM | [6] |

| Broad Panel (1,094 cell lines) | Various | < 100 nM in 66% of cell lines | [6] |

| SGC7901/VCR | Multidrug-Resistant Gastric Cancer | Not specified, but potent | [5] |

Table 2: Other Biological Activities of this compound

| Biological Target/Process | Activity | IC50/Effective Concentration | Reference |

| HIF-1 Inhibition | Potent Inhibitor | 0.22 µM | [6] |

| v-ATPase Activity | Substantial Inhibition | Not specified | [6] |

| mTORC1 Signaling (p-S6K, p-4EBP1) | Substantial Inhibition | 10-200 nM | [6] |

| AMPK Activation | Agonist | Not specified | [7] |

Mechanism of Action

This compound exerts its anticancer effects through a multi-pronged mechanism of action, primarily by targeting key cellular machinery involved in nutrient sensing, metabolism, and proliferation.

Inhibition of v-ATPase and mTORC1 Signaling

The primary mechanism of action of this compound is the inhibition of the vacuolar H+-ATPase (v-ATPase), a proton pump essential for acidifying intracellular compartments such as lysosomes.[5][6] By directly targeting the ATP6V1G subunit of the v-ATPase, this compound disrupts lysosomal pH homeostasis.[6] This, in turn, inhibits the mTORC1 signaling pathway, a central regulator of cell growth and proliferation that is activated on the lysosomal surface.[5][6] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as S6K and 4EBP1, ultimately resulting in the suppression of protein synthesis and cell growth.[6]

Activation of AMP-activated Protein Kinase (AMPK)

This compound has also been identified as an activator of AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[7] This activation occurs via an AXIN- and P18-dependent lysosomal pathway.[7] The activation of AMPK further contributes to the shutdown of anabolic processes and the promotion of catabolic pathways, reinforcing the anti-proliferative effects of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide methodologies for key assays used to characterize the activity of this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is a general guideline for determining the IC50 value of this compound against a cancer cell line of interest using a tetrazolium-based assay (e.g., MTT or WST-8).

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add 10 µL of the tetrazolium reagent (e.g., MTT at 5 mg/mL in PBS or WST-8 solution) to each well.

-

Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro v-ATPase Activity Assay

This protocol provides a general method for measuring the effect of this compound on v-ATPase activity by quantifying the release of inorganic phosphate (Pi) from ATP.

-

Preparation of Lysosomal Vesicles: Isolate lysosome-enriched fractions from cultured cells or tissues using differential centrifugation and density gradient centrifugation.

-

Assay Buffer: Prepare an assay buffer containing 50 mM MOPS-Tris (pH 7.0), 100 mM KCl, 1 mM MgCl2, and specific inhibitors of other ATPases (e.g., oligomycin for F-type ATPases, ouabain for Na+/K+-ATPases, and sodium azide for F-type ATPases).

-

Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the lysosomal vesicles, assay buffer, and varying concentrations of this compound or a known v-ATPase inhibitor (e.g., bafilomycin A1) as a positive control.

-

Initiation of Reaction: Initiate the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding a solution to halt enzymatic activity and to begin color development for phosphate detection (e.g., a solution containing malachite green, ammonium molybdate, and a stabilizing agent).

-

Color Development: Allow the color to develop for 15-30 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 620-660 nm.

-

Phosphate Standard Curve: Prepare a standard curve using known concentrations of inorganic phosphate to quantify the amount of Pi released in the enzymatic reaction.

-

Data Analysis: Calculate the v-ATPase activity as the amount of Pi released per unit of time per amount of protein. Determine the inhibitory effect of this compound by comparing the activity in the presence of the compound to the control.

Western Blot Analysis of mTORC1 and AMPK Signaling

This protocol describes the detection of key phosphorylated proteins in the mTORC1 and AMPK signaling pathways by Western blotting.

-

Cell Lysis: Treat cells with this compound for the desired time and at the desired concentrations. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-S6K (Thr389), total S6K, phospho-4EBP1 (Thr37/46), total 4EBP1, phospho-AMPKα (Thr172), total AMPKα, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by this compound is crucial for a comprehensive understanding of its mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general workflow for natural product drug discovery.

Pharmacokinetics

To date, there is a notable absence of published data specifically detailing the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME). However, the broader class of cyclodepsipeptides has been studied, and some general characteristics can be considered. The cyclic nature and potential for N-methylation in these molecules can confer resistance to enzymatic degradation, which may improve oral bioavailability compared to linear peptides.[8] Further research is imperative to determine the specific pharmacokinetic profile of this compound to assess its drug-likeness and potential for clinical development.

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of novel anticancer therapeutics. Its unique mechanism of action, targeting the v-ATPase/mTORC1 axis and activating AMPK, offers the potential to overcome drug resistance and provide a new strategy for cancer treatment. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and its analogs. Future research should focus on a number of key areas:

-

Detailed Pharmacokinetic Studies: A thorough investigation of the ADME properties of this compound is crucial for its advancement as a drug candidate.

-

In Vivo Efficacy and Toxicology: Comprehensive in vivo studies are needed to establish the therapeutic window and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs will be important for optimizing its potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents could lead to more effective treatment regimens.

By addressing these research questions, the scientific community can continue to unlock the full therapeutic potential of this promising natural product.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Case studies of the synthesis of bioactive cyclodepsipeptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sketchviz.com [sketchviz.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Verucopeptin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verucopeptin, a complex pyranylated cyclodepsipeptide produced by the actinomycete Actinomadura sp. XM-4-3, has garnered significant interest for its potent biological activities, including antitumor and antibacterial effects. As a hybrid polyketide-non-ribosomal peptide natural product, its biosynthesis involves a sophisticated enzymatic assembly line. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster (BGC), the proposed functions of key enzymes, and strategies for yield improvement. This document also includes representative experimental protocols for the genetic manipulation of the producing strain and quantitative data on production and bioactivity, serving as a valuable resource for researchers in natural product biosynthesis, synthetic biology, and drug discovery.

The this compound Biosynthetic Gene Cluster (BGC)

The biosynthesis of this compound is orchestrated by a 126 kbp contiguous gene cluster (GenBank accession number: MH005229) located on the genome of Actinomadura sp. XM-4-3.[1] This BGC is a quintessential example of a hybrid PKS-NRPS system, comprising genes encoding for Type I Polyketide Synthases (PKSs), Non-Ribosomal Peptide Synthetases (NRPSs), and a suite of tailoring enzymes responsible for the synthesis of unusual precursors and final chemical modifications.

Table 1: Key Genes and Proposed Functions in the this compound BGC

| Gene/ORF | Proposed Function | Evidence/Homology |

| verA | LuxR-like positive regulator | Overexpression led to a 10-fold increase in this compound yield.[1] |

| verV | Type I Polyketide Synthase (PKS) | Gene disruption abolished this compound production.[1] |

| verZ & verC | Enzymes for piperazic acid formation | Coordinated action proposed for the synthesis of this non-proteinogenic amino acid.[1] |

| verG | N-hydroxylase | Catalyzes the N-hydroxylation of glycine.[1] |

| orf22 | FAD-dependent oxidoreductase | Believed to be involved in the final assembly or modification of the this compound molecule.[1] |

| (Multiple PKS/NRPS modules) | PKS and NRPS assembly line | Bioinformatic analysis using antiSMASH revealed a series of modules responsible for the iterative condensation of polyketide and amino acid building blocks.[1] |

The Biosynthetic Pathway of this compound

The assembly of the this compound scaffold is a multi-step process initiated by the loading of a starter unit onto the PKS modules, followed by a series of extension and modification reactions. Concurrently, the NRPS modules are loaded with their cognate amino acid precursors, some of which are synthesized in situ by dedicated enzymes within the cluster.

Synthesis of Precursor Molecules

The this compound structure incorporates several unusual building blocks, the biosynthesis of which is a key feature of the pathway:

-

Piperazic Acid: The formation of this non-proteinogenic amino acid is proposed to be catalyzed by the enzymes VerZ and VerC.[1]

-

N-hydroxylated Glycine: The enzyme VerG, an N-hydroxylase, is responsible for the N-hydroxylation of glycine before its incorporation into the peptide backbone.[1]

-

3-Hydroxyleucine: The biosynthesis of this modified amino acid is also encoded within the gene cluster, following a pathway analogous to that observed in the biosynthesis of other natural products like polyoxypeptin A and aurantimycin.[1]

-

2-Methoxymalonic Acid: This unique extender unit for the polyketide chain is also synthesized by enzymes within the BGC.

Assembly of the Polyketide-Peptide Backbone

The hybrid PKS/NRPS enzymatic machinery assembles the this compound molecule in a collinear fashion. The PKS modules iteratively add ketide units to the growing polyketide chain, with specific modules responsible for the reduction of ketone groups. The NRPS modules then incorporate the amino acid precursors, including the unusual ones, to form the hexapeptide core. The final steps of the biosynthesis likely involve cyclization and release of the mature molecule from the enzyme complex, possibly facilitated by the FAD-dependent oxidoreductase encoded by orf22.[1]

Caption: Proposed biosynthetic pathway of this compound in Actinomadura sp. XM-4-3.

Quantitative Data

Genetic engineering strategies have been successfully employed to enhance the production of this compound. Furthermore, the bioactivity of this compound and its analogs has been quantitatively assessed.

Table 2: this compound Production Yields

| Strain | Genetic Modification | This compound Yield (mg/L) | Fold Increase | Reference |

| Actinomadura sp. XM-4-3 (Wild Type) | - | ~9 | - | [1] |

| ZL101 | Overexpression of verA (positive regulator) | 90 | 10 | [1] |

Table 3: Antibacterial Activity of this compound and Analogs

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

| This compound (VE) | S. aureus RN450 | 0.32 - 0.64 | [1] |

| VE-2 | S. aureus RN450 | 0.32 - 0.64 | [1] |

| VE-11 | S. aureus RN450 | 0.02 | [1] |

| VE-12 | S. aureus RN450 | 0.32 - 0.64 | [1] |

| Linezolid (Positive Control) | S. aureus RN450 | Not specified in snippet | [1] |

Experimental Protocols

Detailed experimental protocols for the genetic manipulation of Actinomadura sp. XM-4-3 have not been fully disclosed in the primary literature. Therefore, the following sections provide representative protocols for key experiments, based on established methods for actinomycetes.

Identification of the Biosynthetic Gene Cluster

The identification of the this compound BGC was accomplished through whole-genome sequencing of Actinomadura sp. XM-4-3.

-

Genomic DNA Extraction: High-molecular-weight genomic DNA is extracted from a liquid culture of Actinomadura sp. XM-4-3 using a suitable kit or a standard phenol-chloroform extraction method.

-

Genome Sequencing: The extracted genomic DNA is sequenced using a combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) sequencing technologies to achieve a high-quality, contiguous genome assembly.

-

Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs. The this compound BGC was identified based on its homology to known PKS and NRPS gene clusters and the predicted chemical structure of its product.[1]

Gene Disruption via Homologous Recombination (Representative Protocol)

The function of the this compound BGC was confirmed by disrupting the PKS gene verV.[1] A typical method for gene disruption in actinomycetes is through homologous recombination.

-

Construction of the Disruption Vector:

-

Amplify the upstream and downstream flanking regions (approx. 1.5-2.0 kb each) of the target gene (verV) from the genomic DNA of Actinomadura sp. XM-4-3 using PCR.

-

Clone the upstream and downstream fragments into a non-replicating E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., an apramycin resistance cassette) in between the two flanking regions.

-

The vector should also contain a counter-selectable marker if a two-step recombination strategy is to be used.

-

-

Conjugation:

-

Transform the resulting disruption vector into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Conjugally transfer the plasmid from the E. coli donor to Actinomadura sp. XM-4-3 by mixing the two strains on a suitable agar medium (e.g., ISP4) and incubating for 16-20 hours.

-

-

Selection of Mutants:

-

Overlay the conjugation plate with an appropriate antibiotic (e.g., apramycin and nalidixic acid) to select for exconjugants that have integrated the plasmid into their genome via a single-crossover event.

-

To select for double-crossover mutants (where the target gene is replaced by the resistance cassette), a second selection step may be required, depending on the vector used.

-

-

Verification of Mutants:

-

Confirm the gene disruption in the selected mutants by PCR using primers that bind outside the flanking regions and within the resistance cassette.

-

Further confirmation can be obtained by Southern blotting or whole-genome sequencing of the mutant strain.

-

Analyze the fermentation broth of the mutant strain by HPLC and mass spectrometry to confirm the abolishment of this compound production.

-

Caption: A representative workflow for gene disruption in Actinomadura sp. XM-4-3.

Overexpression of the Positive Regulator verA

The 10-fold increase in this compound production was achieved by overexpressing the LuxR-like positive regulator, verA.[1]

-

Construction of the Overexpression Vector:

-

Amplify the coding sequence of verA from the genomic DNA of Actinomadura sp. XM-4-3.

-

Clone the verA gene into an integrative E. coli - Streptomyces shuttle vector under the control of a strong, constitutive promoter (e.g., ermEp*). The vector should contain a selectable marker and an integration site (e.g., the φC31 attP site).

-

-

Conjugation and Integration:

-

Transform the overexpression vector into an appropriate E. coli donor strain.

-

Conjugally transfer the plasmid to Actinomadura sp. XM-4-3.

-

Select for exconjugants that have integrated the vector into their genome at the specific attachment site.

-

-

Verification and Fermentation:

-

Confirm the integration of the overexpression cassette by PCR.

-

Culture the engineered strain (ZL101) under optimized fermentation conditions.

-

Extract and quantify this compound production using HPLC to confirm the increased yield.

-

Conclusion

The elucidation of the this compound biosynthetic pathway provides a roadmap for the rational bioengineering of this potent natural product. The identification of the BGC and the successful manipulation of its regulatory elements have already demonstrated the potential for significant yield improvement. Future work in this area could focus on the heterologous expression of the BGC in a more genetically tractable host, the detailed biochemical characterization of the biosynthetic enzymes, and the use of combinatorial biosynthesis and precursor-directed biosynthesis to generate novel this compound analogs with improved therapeutic properties. This technical guide serves as a foundational resource for these future endeavors, empowering researchers to further explore and exploit the biosynthetic potential of this remarkable natural product.

References

Verucopeptin as an AMP-Activated Protein Kinase (AMPK) Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Verucopeptin, a cyclodepsipeptide natural product, has primarily been characterized as a potent inhibitor of vacuolar H+-ATPase (v-ATPase), leading to the disruption of lysosomal function and mTORC1 signaling, with significant implications for combating multidrug-resistant cancers.[1] However, emerging research reveals a novel mechanism of action for this compound and its analogs: the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is not direct but is mediated through a sophisticated, AMP-independent lysosomal pathway. This technical guide provides an in-depth exploration of this compound's role as an AMPK agonist, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing the involved signaling pathways.

Introduction to AMPK and this compound

AMPK is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[2] Activated in response to metabolic stresses that increase the cellular AMP:ATP ratio, AMPK works to restore energy balance by stimulating catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (e.g., protein and lipid synthesis).[2][3] Given its central role in metabolism, AMPK is a major therapeutic target for metabolic diseases like type 2 diabetes and, increasingly, for cancer.[2]

This compound is a natural product isolated from Actinomadura verrucosospora.[4] Its established primary mechanism involves binding to the ATP6V1G subunit of v-ATPase, inhibiting its proton-pumping activity.[1] This action disrupts lysosomal acidification and interferes with mTORC1 signaling, a key pathway in cell growth and proliferation.[1] A pivotal study has since demonstrated that this compound also leverages its interaction with the lysosome to activate AMPK, and that a synthetic analog, VE-5 , acts as a potent AMPK agonist with reduced cytotoxicity.[4]

Mechanism of Action: The Lysosomal Pathway to AMPK Activation

This compound activates AMPK indirectly. Instead of binding to the AMPK complex itself, it triggers a signaling cascade on the lysosomal surface. This mechanism is distinct from canonical AMPK activation, which is driven by high cellular AMP levels.

The proposed pathway is as follows:

-

v-ATPase Inhibition : this compound's interaction with v-ATPase is the initiating event. Inhibition of v-ATPase is thought to "prime" the lysosomal membrane.

-

Ragulator Complex Engagement : The v-ATPase is physically linked to the Ragulator complex, a scaffold protein assembly on the lysosomal surface.[5]

-

AXIN/LKB1 Recruitment : The primed v-ATPase-Ragulator complex facilitates the recruitment and docking of the scaffold protein AXIN and its associated upstream kinase, LKB1, to the lysosome.[3][5]

-

AMPK Phosphorylation : Once recruited, LKB1 phosphorylates the α-subunit of lysosome-associated AMPK at the critical threonine 172 (Thr172) residue, leading to its activation.[3][4]

This AXIN- and Ragulator (specifically the p18 subunit)-dependent lysosomal pathway allows for AMPK activation even under low glucose conditions, independent of significant changes in the bulk cellular AMP:ATP ratio.[4][6]

Signaling Pathway Diagram

Caption: this compound's indirect activation of AMPK via the lysosomal pathway.

Quantitative Data

Comprehensive dose-response and EC50 data for this compound-induced AMPK activation are not extensively detailed in the primary literature. However, key studies provide effective concentrations that demonstrate a significant biological response. The analog VE-5 has been identified as a more potent and specific AMPK agonist with lower general cytotoxicity.

| Compound | Cell Line | Concentration | Outcome | Reference |

| This compound (VE) | HEK 293T | 50 nM | Substantial increase in p-AMPKα (T172) levels after 2 hours. | [4] |

| This compound (VE) | HEK 293T | 100 nM | Robust increase in p-AMPKα (T172) levels after 2 hours. | [4] |

| VE-5 (analog) | HEK 293T | 100 nM | Substantial activation of AMPK, comparable to this compound. | [4] |

| This compound (VE) | Various Cancer Lines | >3000 nM | IC50 values for cytotoxicity, indicating high toxicity. | [4] |

| VE-5 (analog) | Various Cancer Lines | >3000 nM | IC50 values for cytotoxicity, indicating significantly reduced toxicity compared to this compound. | [4] |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines :

-

HEK 293T (Wild-Type, WT)

-

AXIN-/- HEK 293T (Knockout)

-

p18-/- HEK 293T (Knockout, p18 is a Ragulator component)

-

-

Culture Conditions : Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment Protocol :

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells of serum for 4-6 hours prior to treatment, if required by the specific experimental design.

-

Prepare stock solutions of this compound and VE-5 in DMSO.

-

Dilute the compounds to the desired final concentration (e.g., 50 nM, 100 nM) in fresh cell culture medium.

-

Treat cells for the specified duration (e.g., 2 hours). Include a DMSO-only vehicle control and positive controls like Glucose Starvation (GS) or Phenformin (5 mM).

-

Western Blot for AMPK Activation

This protocol is designed to detect the phosphorylation of AMPKα at Threonine 172, the hallmark of its activation.

Workflow Diagram:

Caption: Standard workflow for Western blot analysis of p-AMPKα levels.

Detailed Steps:

-

Cell Lysis :

-

After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells directly in the plate by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification :

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE :

-

Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer :

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis :

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a digital imaging system.

-

To normalize, strip the membrane and re-probe for total AMPKα (e.g., Cell Signaling Technology #2532) or a loading control like β-actin.

-

Quantify band intensity using densitometry software (e.g., ImageJ).

-

Summary and Future Directions

The role of this compound as an AMPK agonist, while secondary to its well-established function as a v-ATPase inhibitor, opens new avenues for its therapeutic application. By activating a key metabolic regulator through a novel lysosomal pathway, this compound and its less cytotoxic analog, VE-5, present a unique pharmacological profile.[4] This dual mechanism of inhibiting mTORC1 and activating AMPK positions these compounds as compelling candidates for diseases characterized by metabolic dysregulation, including cancer and potentially type 2 diabetes.

Future research should focus on:

-

Quantitative Analysis : Performing detailed dose-response studies to determine the EC50 values of this compound and VE-5 for AMPK activation in various cell types.

-

In Vivo Efficacy : Evaluating the metabolic effects of VE-5 in animal models of metabolic disease.

-

Downstream Target Profiling : A comprehensive analysis of the downstream targets of AMPK that are modulated by VE-5 to fully understand its metabolic impact.

-

Structural Biology : Elucidating the precise structural interactions between this compound, v-ATPase, and the Ragulator complex to better understand the initiation of the signaling cascade.

This technical guide summarizes the current understanding of this compound's action on the AMPK pathway, providing a foundation for researchers and drug developers to build upon this promising area of study.

References

- 1. Direct pharmacological AMPK activation inhibits mucosal SARS-CoV-2 infection by reducing lipid metabolism, restoring autophagy flux and the type I IFN response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

Verucopeptin: A Technical Guide to its Inhibitory Effects on Hypoxia-Inducible Factor-1 (HIF-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of Verucopeptin on Hypoxia-Inducible Factor-1 (HIF-1). This compound, a natural cyclodepsipeptide, has emerged as a potent anti-cancer agent with a novel mechanism of action centered on the suppression of the HIF-1 signaling pathway. This document details the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's activity, offering a comprehensive resource for researchers in oncology and drug discovery.

Quantitative Data Summary

This compound exhibits potent inhibitory activity against HIF-1 and demonstrates broad-spectrum anti-proliferative effects against various cancer cell lines. The following tables summarize the key quantitative data from published studies.

| Parameter | Value | Cell Line/System | Reference |

| HIF-1 Inhibition (IC50) | 0.22 µM | Not specified in abstract | [1][2] |

| Antiproliferative Activity (IC50) | 388 nM | K562R (multidrug-resistant leukemia) | [1] |

| Broad Antiproliferative Activity | IC50 < 100 nM | 66% of 1,094 cancer cell lines | [1] |

Table 1: HIF-1 Inhibition and Antiproliferative Activity of this compound

| Target/Pathway | Observation | Concentration Range | Reference |

| HIF-1α Protein Levels | Dose-dependent decrease | Not specified in abstract | [1] |

| p-S6K and p-4EBP1 | Substantial inhibition | 10-200 nM | [1] |

| mTORC1 Downstream Substrates | Attenuation of phosphorylation (p-4EBP1, p-mTOR, p-Rictor, p-ULK1, p-Grb10) | 50-500 nM | [1] |

Table 2: Effects of this compound on Downstream Signaling Molecules

Mechanism of Action: Inhibition of v-ATPase and mTORC1 Signaling

This compound's inhibitory effect on HIF-1 is not direct but is mediated through its interaction with the vacuolar H+-ATPase (v-ATPase). Specifically, this compound targets the ATP6V1G1 subunit of the v-ATPase complex.[1][3] This interaction leads to the inhibition of v-ATPase activity, resulting in the suppression of lysosomal acidification.[1]

The disruption of lysosomal function has downstream consequences on the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation. This compound has been shown to abrogate mTORC1 signaling, leading to the dephosphorylation of its key downstream effectors, S6K and 4EBP1.[1][3] The attenuation of the mTORC1 pathway is a key mechanism through which this compound suppresses the synthesis of HIF-1α protein.[2]

Caption: this compound's mechanism of HIF-1 inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the inhibitory effects of this compound on HIF-1.

HIF-1 Reporter Gene Assay

This assay is used to quantify the inhibitory effect of a compound on HIF-1 transcriptional activity.

Protocol:

-

Cell Culture: Human cancer cells (e.g., HeLa or HepG2) are transiently co-transfected with a HIF-1 responsive reporter plasmid (containing a luciferase gene downstream of a hypoxia-responsive element) and a control plasmid (e.g., pRL-TK for normalization).

-

Compound Treatment: After transfection, cells are treated with varying concentrations of this compound.

-

Hypoxic Induction: Cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (typically 16-24 hours) to induce HIF-1 activity.

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Data Analysis: The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Structure Elucidation of this compound, a HIF-1 Inhibitory Polyketide-Hexapeptide Hybrid Metabolite from an Actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Targeting of Vacuolar H+-ATPase via Subunit V1G Combats Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Verucopeptin in Multidrug-Resistant (MDR) Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often leading to treatment failure. A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells. Verucopeptin, a cyclodepsipeptide natural product, has emerged as a promising agent to combat MDR in cancer. This document provides detailed application notes and experimental protocols for the use of this compound in MDR cancer cell lines.

This compound exhibits potent antitumor activity against various cancer cell lines, including those resistant to conventional chemotherapeutics. Its primary mechanism of action involves the direct inhibition of the vacuolar H+-ATPase (v-ATPase), a proton pump crucial for maintaining the acidic environment of lysosomes and other cellular compartments. Specifically, this compound targets the ATP6V1G subunit of the v-ATPase. Inhibition of v-ATPase disrupts lysosomal acidification and function, leading to the suppression of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][2] Additionally, this compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in tumor progression and drug resistance.

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in MDR Cancer Cell Lines

| Cell Line | Cancer Type | Resistance to | This compound IC50 |

| SGC7901/VCR | Human Gastric Adenocarcinoma | Vincristine | Not explicitly quantified, but demonstrated notable antitumor potency. |

| K562R (K562/ADR) | Human Chronic Myelogenous Leukemia | Adriamycin (Doxorubicin) | 388 nM[1] |

Table 2: General Antiproliferative Activity of this compound

| Cell Line Panel | Key Finding |

| 1,094 human cancer cell lines | IC50 < 100 nM in 66% of cell lines.[1] |

| Leukemia, Lymphoma, and Melanoma cell lines | Generally display lower IC50 values.[1] |

| Non-small cell lung cancer cell lines | Generally display higher IC50 values.[1] |

Table 3: Inhibitory Effects of this compound on mTORC1 Signaling

| Downstream Effector | Effective Concentration Range |

| p-S6K | 10-200 nM |

| p-4EBP1 | 10-200 nM |

| p-mTOR (S2448) | 50-500 nM |

| p-mTOR (S2481) | 50-500 nM |

| p-Rictor | 50-500 nM |

| p-ULK1 | 50-500 nM |

| p-Grb10 | 50-500 nM |

Signaling Pathways and Experimental Workflow

.dot

Caption: this compound's mechanism of action in MDR cancer cells.

.dot

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

MDR cancer cell lines (e.g., SGC7901/VCR, K562/ADR)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

-

MDR cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours. Include an untreated control.

-

Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting up compensation and quadrants.

-

Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Western Blot Analysis for mTORC1 Signaling Pathway

This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the mTORC1 signaling pathway.

Materials:

-

MDR cancer cell lines

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4EBP1, anti-4EBP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein levels. Use GAPDH as a loading control.

Conclusion

This compound represents a promising therapeutic agent for overcoming multidrug resistance in cancer. Its unique mechanism of action, targeting the v-ATPase and subsequently inhibiting the mTORC1 signaling pathway, provides a novel approach to re-sensitize resistant cancer cells to treatment. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this compound in their specific MDR cancer cell models. Further investigation into the quantitative aspects of this compound-induced apoptosis across a broader range of MDR cell lines is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for In Vitro Testing of Verucopeptin's Antitumor Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Verucopeptin, a cyclodepsipeptide, has demonstrated significant antitumor potency, particularly against multidrug-resistant (MDR) cancer cells.[1][2] Its mechanism of action involves the direct inhibition of the V1G subunit of vacuolar H+-ATPase (v-ATPase), a proton pump crucial for maintaining pH homeostasis in cellular organelles.[1][2] This inhibition disrupts v-ATPase activity and subsequently suppresses the mTORC1 signaling pathway, leading to cancer cell death.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the antitumor activity of this compound, including assessments of cell viability, apoptosis, and cell cycle progression.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described in vitro assays.

Table 1: Cell Viability (IC50 Values)

| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) (Control) | Notes |

| SGC7901/VCR (MDR) | Multidrug-resistant gastric cancer | ||

| K562R | 388 | Chronic myelogenous leukemia | |

| User-defined Cell Line 1 | |||

| User-defined Cell Line 2 |

Table 2: Apoptosis Analysis

| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| SGC7901/VCR | Vehicle Control | ||

| SGC7901/VCR | This compound (IC50) | ||

| SGC7901/VCR | This compound (2x IC50) | ||

| User-defined Cell Line | Vehicle Control | ||

| User-defined Cell Line | This compound (IC50) | ||

| User-defined Cell Line | This compound (2x IC50) |

Table 3: Cell Cycle Analysis

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| SGC7901/VCR | Vehicle Control | |||

| SGC7901/VCR | This compound (IC50) | |||

| User-defined Cell Line | Vehicle Control | |||

| User-defined Cell Line | This compound (IC50) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3]

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[1]

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.[1]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of DNA in a cell correlates with its phase in the cell cycle (G0/G1, S, or G2/M).[4][5]

Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.[4][5]

Visualizations

Caption: this compound's mechanism of action.

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Caption: Workflow for cell cycle analysis.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

Application Notes and Protocols for Evaluating Verucopeptin's In Vivo Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to assess the in vivo efficacy of Verucopeptin, a potent antitumor agent particularly effective against multidrug-resistant (MDR) cancers.

Introduction to this compound

This compound is a cyclodepsipeptide natural product that has demonstrated significant antitumor activity. Its primary mechanism of action involves the inhibition of vacuolar H+-ATPase (v-ATPase), a proton pump crucial for maintaining the acidic environment of lysosomes and other cellular compartments. This compound directly interacts with the ATP6V1G subunit of the v-ATPase. This inhibition disrupts lysosomal function and subsequently blocks the mTORC1 signaling pathway, a key regulator of cell growth, proliferation, and survival. The abrogation of mTORC1 signaling is evidenced by the dephosphorylation of its downstream effectors, S6 kinase (S6K) and 4E-binding protein 1 (4EBP1)[1].

Recommended Animal Model: Subcutaneous Xenograft in BALB/c Nude Mice

A well-established and effective model for evaluating the in vivo efficacy of this compound is the subcutaneous xenograft model using immunodeficient BALB/c nude mice. This model allows for the growth of human tumor cells, such as the multidrug-resistant gastric cancer cell line SGC7901/VCR, and provides a clear and measurable endpoint (tumor volume) to assess therapeutic response.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound's in vivo efficacy.

Quantitative Data Summary

While the specific quantitative data from the pivotal study by Wang et al. is not publicly available in tabulated form, the research indicates that this compound substantially represses tumor growth in the SGC7901/VCR xenograft model without causing significant loss in body weight or other signs of toxicity[1]. The following table provides a template for presenting such quantitative data.

Table 1: In Vivo Efficacy of this compound on SGC7901/VCR Xenograft Tumor Growth

| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight (g) at Day X |

| Vehicle Control | e.g., Saline, i.p., daily | N/A | ||

| This compound | e.g., 20 mg/kg, i.p., daily | |||

| Positive Control | e.g., Doxorubicin, 5 mg/kg, i.p., weekly |

Note: The values in this table are placeholders and should be populated with experimental data.

Experimental Protocols

Protocol 1: SGC7901/VCR Subcutaneous Xenograft Model in BALB/c Nude Mice

Materials:

-

SGC7901/VCR human gastric cancer cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

Matrigel (optional, can enhance tumor take rate)

-

Female BALB/c nude mice (4-6 weeks old)

-

1 mL syringes with 27-gauge needles

-

Calipers

-

Anesthetic (e.g., isoflurane)

-

This compound

-

Vehicle control (e.g., sterile saline or as appropriate for this compound formulation)

Procedure:

-

Cell Culture: Culture SGC7901/VCR cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation:

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.

-

-

Animal Acclimatization: Allow BALB/c nude mice to acclimatize to the facility for at least one week before the experiment.

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for general health and tumor appearance.

-

Once tumors are palpable, measure the tumor length (L) and width (W) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

-

-

Treatment:

-

When the average tumor volume reaches approximately 100-150 mm³, randomly divide the mice into treatment and control groups (n=5-10 mice per group).

-

Administer this compound at the desired dose and schedule (e.g., 20 mg/kg, intraperitoneally, daily).

-

Administer the vehicle control to the control group using the same route and schedule.

-

Monitor body weight of the mice every 2-3 days as an indicator of toxicity.

-

-

Endpoint and Tissue Collection:

-

Continue treatment for the predetermined duration (e.g., 2-3 weeks) or until tumors in the control group reach the maximum allowed size according to institutional guidelines.

-

At the endpoint, euthanize the mice.

-

Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for immunohistochemistry, and snap-freeze the remainder in liquid nitrogen for other analyses.

-

Protocol 2: Immunohistochemistry (IHC) for p-S6K and p-4EBP1 in Tumor Tissues

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies:

-

Rabbit anti-phospho-S6K (Thr389) antibody

-

Rabbit anti-phospho-4EBP1 (Thr37/46) antibody

-

-

HRP-conjugated goat anti-rabbit secondary antibody

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in antigen retrieval buffer and heat in a microwave or water bath at 95-100°C for 15-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-p-S6K and anti-p-4EBP1) in blocking buffer according to the manufacturer's recommendations.

-

Incubate the sections with the diluted primary antibodies overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Signal Detection:

-

Rinse with PBS (3 x 5 minutes).

-

Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a coverslip using mounting medium.

-

-

Imaging and Analysis:

-

Image the slides using a light microscope.

-

The intensity of the brown staining indicates the level of p-S6K and p-4EBP1.

-

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound, leading to the inhibition of the mTORC1 signaling pathway.

Caption: this compound's mechanism of action via v-ATPase and mTORC1 inhibition.

References

Application Note: Identifying Verucopeptin Targets Using Click Chemistry-Based Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verucopeptin, a cyclodepsipeptide natural product, has demonstrated significant antitumor potency, particularly against multidrug-resistant (MDR) cancers.[1] Understanding the molecular mechanism of action of such bioactive compounds is crucial for their development as therapeutic agents. A primary challenge in natural product research is the identification of their direct cellular binding partners. Chemical proteomics, a powerful strategy that utilizes chemical probes to study protein function in complex biological systems, offers a solution to this challenge.[2][3]

This application note details a comprehensive workflow utilizing a click chemistry-based proteomics approach to identify the direct cellular targets of this compound. This method involves the synthesis of a this compound-alkyne probe (VE-P), which is introduced to living cells. The alkyne handle on the probe allows for the covalent attachment of a biotin tag via a highly specific and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[2][4] The biotinylated proteins are then enriched and subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Using this methodology, ATP6V1G, a subunit of the vacuolar H+-ATPase (v-ATPase), has been identified as a direct target of this compound.[1][5] This interaction leads to the inhibition of v-ATPase activity and subsequent disruption of the mTORC1 signaling pathway, providing a mechanistic explanation for this compound's anticancer effects.[1][5]

Experimental Workflow & Signaling Pathway

The overall experimental workflow for this compound target identification is depicted below, followed by a diagram of the elucidated signaling pathway.

References

Application Notes and Protocols for High-Throughput Screening of Verucopeptin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Verucopeptin, a cyclodepsipeptide natural product, has demonstrated significant potential as a therapeutic agent, particularly in the context of multidrug-resistant (MDR) cancers.[1][2][3] Its unique mechanism of action, which involves the inhibition of vacuolar H+-ATPase (v-ATPase) and subsequent modulation of critical cellular signaling pathways such as mTORC1 and AMPK, presents a compelling case for the development of this compound-based therapeutics.[1][2][4] Furthermore, chemical diversification of the this compound scaffold has yielded derivatives with a range of biological activities, including selective antibacterial effects and modulation of NF-κB signaling, highlighting the versatility of this chemical scaffold.[4][5]

High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large libraries of compounds to identify those with desired biological activities.[6][7] This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives to assess their potential as anticancer and antimicrobial agents. The described assays are designed to be robust, scalable, and relevant to the known mechanisms of action of this compound.

Data Presentation

Quantitative data from the screening of this compound derivatives should be meticulously organized to facilitate structure-activity relationship (SAR) analysis. The following tables provide a template for presenting such data.

Table 1: Cytotoxicity of this compound Derivatives against a Panel of Cancer Cell Lines